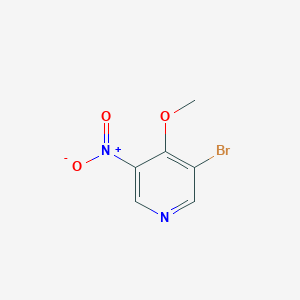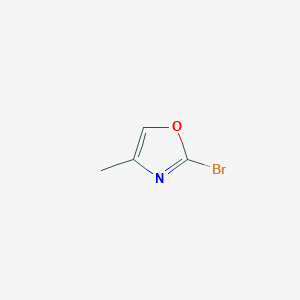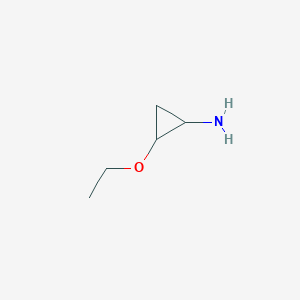
2-Ethoxycyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-Ethoxycyclopropan-1-amine hydrochloride is1S/C5H11NO.ClH/c1-2-7-5-3-4 (5)6;/h4-5H,2-3,6H2,1H3;1H . This provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxycyclopropan-1-amine are not detailed in the retrieved papers, cyclopropanes are known to be involved in a variety of reactions . These include cyclopropanation strategies in total syntheses .Applications De Recherche Scientifique
Gene Cloning and Expression Studies
2-Ethoxycyclopropan-1-amine can be used in gene cloning to facilitate the transfer and manipulation of genes. It plays a crucial role in the preparation of plasmid DNA, which is essential for cloning activities. For instance, in plasmid miniprep, it aids in isolating plasmid DNA from large DNA libraries, crucial for screening and identifying specific clones .
Sequencing and Genotyping
This compound provides template DNA for various sequencing methods, including Sanger sequencing and next-generation sequencing. It’s instrumental in analyzing gene sequences, genetic variations, or mutations, which are foundational activities in genomics research .
PCR Amplification
In molecular diagnostics, 2-Ethoxycyclopropan-1-amine is valuable for generating template DNA required for PCR amplification. This application is vital for gene expression analysis, genotyping, and other diagnostic purposes .
Transfection Studies
The compound is used in midiprep kits to obtain plasmid DNA for the transfection of mammalian cells. This is crucial for studying gene function, protein expression, and investigating cellular processes .
Gene Knockout Studies
It is also utilized in generating knockout constructs for targeted gene disruption experiments. Researchers can introduce specific gene modifications and study the resulting phenotypic changes, which is fundamental in functional genomics .
Molecular Cloning
2-Ethoxycyclopropan-1-amine aids in amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .
Safety and Hazards
Various amines, such as triethylamine and N,N-dimethylethylamine, have been reported to cause glaucopsia in workers employed in epoxy, foundry, and polyurethane foam industries . This symptom has been related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells .
Mécanisme D'action
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution within the body, metabolism, and excretion would depend on its chemical structure and the body’s enzymatic machinery .
Result of Action
The molecular and cellular effects of 2-Ethoxycyclopropan-1-amine’s action are currently unclear due to the lack of research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .
Propriétés
IUPAC Name |
2-ethoxycyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLFVHVXAGPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461713-33-6 |
Source


|
| Record name | 2-ethoxycyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

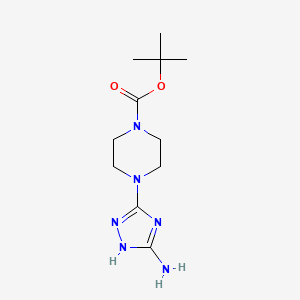
![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)
![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)

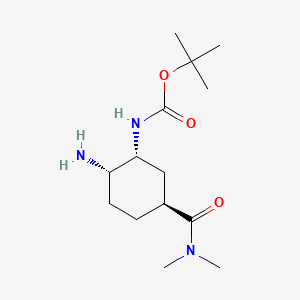
![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
